molecular formula C25H22FNO4 B1341744 Fmoc-alpha-methyl-L-4-Fluorophe CAS No. 1175838-03-5

Fmoc-alpha-methyl-L-4-Fluorophe

Cat. No. B1341744
CAS RN: 1175838-03-5
M. Wt: 419.4 g/mol
InChI Key: HGCDIHMFXNGCRG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-L-4-Fluorophe, also known as Fmoc-AMF, is a compound used in synthetic organic chemistry. It is a derivative of the amino acid 4-fluorophenylalanine, and is used as a building block for peptide synthesis. Fmoc-AMF is used in a variety of biochemical and physiological applications, including the synthesis of peptides, proteins, and other molecules. In addition, it has been used in the study of enzyme mechanisms, and in the design of therapeutic agents.

Scientific Research Applications

Derivatization for Chromatography

  • Fmoc (9-fluorenylmethyl chloroformate) has been evaluated for the derivatization of tertiary amphetamines, such as N-methylephedrine, prior to liquid chromatographic analysis. This derivatization improves the detection and quantification of these compounds in various samples, demonstrating Fmoc's utility in enhancing chromatographic analyses (Herráez-Hernández & Campíns-Falcó, 2000).

Synthesis of Dihydroquinoxalinones

  • Fmoc-protected α-amino acid is used in a one-pot, two-step reaction under microwave irradiation for the efficient synthesis of dihydroquinoxalinones, a process that highlights the role of Fmoc in facilitating complex organic syntheses (Dalvi et al., 2015).

Enantiomer Separation

  • Fmoc derivatives of α-amino acids and their esters have been separated using a chiral column, indicating Fmoc's application in the chiral separation and determination of the optical purity of amino acids and esters, which is crucial for pharmaceutical research and development (이스람 포크롤 & 이원재, 2015).

Fmoc Removal in Ionic Liquid

  • An efficient method for Fmoc removal using ionic liquid has been developed, offering a mild and effective alternative for the deprotection of various amines and amino acid methyl esters in peptide synthesis (Gioia et al., 2017).

Safety and Hazards

When handling Fmoc-alpha-methyl-L-4-Fluorophe, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Research into Fmoc-alpha-methyl-L-4-Fluorophe and similar compounds is ongoing, with a focus on their potential applications in peptide drug discovery . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCDIHMFXNGCRG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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